3-Ethylisoxazol-5-amine
Overview
Description
3-Ethylisoxazol-5-amine is an organic compound with the chemical formula C5H8N2O It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
Isoxazole derivatives, which include 3-ethylisoxazol-5-amine, are generally synthesized through a (3 + 2) cycloaddition reaction . This reaction involves an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The resulting isoxazole derivatives can interact with their targets in various ways, leading to different biological effects.
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of isoxazole derivatives, including this compound, has been performed using environmentally friendly methods . These methods aim to reduce the costs, toxicity, and waste associated with traditional synthetic methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylisoxazol-5-amine can be synthesized through several methods. One common approach involves the reaction of a nitrile compound with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction mixture is heated at 100°C for three hours, resulting in the formation of this compound .
Another method involves the cyclization of α,β-acetylenic oximes catalyzed by gold(III) chloride, which leads to substituted isoxazoles under moderate reaction conditions . Additionally, the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine can yield 3,4,5-trisubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-Ethylisoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylisoxazol-5-amine
- 3-Propylisoxazol-5-amine
- 3-Phenylisoxazol-5-amine
Uniqueness
3-Ethylisoxazol-5-amine is unique due to its specific ethyl group substitution at the third position of the isoxazole ring. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For instance, the ethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
3-ethyl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMSYVKRKWKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446297 | |
Record name | 3-Ethylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77479-49-3 | |
Record name | 3-Ethylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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